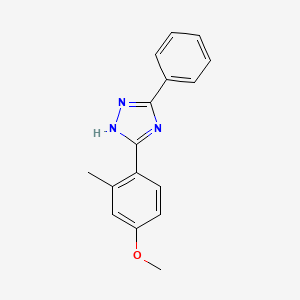

1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl-

Description

The compound 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl- is a triazole derivative characterized by a 1,2,4-triazole core substituted at positions 3 and 5 with a 4-methoxy-2-methylphenyl group and a phenyl group, respectively. The methoxy and methyl groups on the aryl substituent likely enhance lipophilicity and steric bulk, influencing its physicochemical and biological properties compared to other triazole derivatives.

Properties

CAS No. |

85303-97-5 |

|---|---|

Molecular Formula |

C16H15N3O |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

5-(4-methoxy-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C16H15N3O/c1-11-10-13(20-2)8-9-14(11)16-17-15(18-19-16)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18,19) |

InChI Key |

ZHGGSRLTWAJZIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=NC(=NN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Condensation of Hydrazines with Carbonyl Compounds

- Hydrazine or substituted hydrazines react with aldehydes or ketones to form hydrazones.

- Cyclization of hydrazones with appropriate reagents (e.g., formamide, orthoesters) leads to the formation of the 1,2,4-triazole ring.

- Substituted phenyl groups can be introduced by selecting appropriately substituted aldehydes or ketones.

Alkylation and Methylation

- Methoxy and methyl substituents on the phenyl ring are introduced via methylation reactions using methyl iodide or dimethyl sulfate.

- Alkylation can be performed on phenolic or amino groups prior to triazole ring formation or on the triazole nitrogen atoms post-cyclization.

Specific Preparation Methods for 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl-

While direct detailed synthetic routes for this exact compound are scarce, related literature and analogous compounds provide insight into plausible preparation methods.

Synthesis via Hydrazide Intermediates

A common approach involves the synthesis of substituted benzohydrazides followed by cyclization to the triazole ring:

- Step 1: Preparation of 3-methoxy-2-methylbenzohydrazide by reacting the corresponding methyl-substituted methoxybenzoyl chloride or ester with hydrazine hydrate in ethanol under reflux conditions (e.g., 100°C for 12 hours).

- Step 2: Cyclization of the hydrazide with phenyl isothiocyanate or similar reagents to form the 1,2,4-triazole ring bearing the phenyl substituent at the 5-position.

- Step 3: Purification by recrystallization or column chromatography to isolate the target compound.

Oxidative Coupling and Catalytic Methods

Recent advances include oxidative coupling methods for triazole synthesis:

- Use of catalytic systems such as tetrabutylammonium iodide (n-Bu4NI) and tert-butyl hydroperoxide (TBHP) in aqueous media to promote the formation of 1-alkyl-1H-1,2,4-triazoles from methylarenes and 1H-1,2,4-triazole under reflux at 85°C for 10 hours.

- This method allows direct functionalization of the triazole ring with substituted phenyl groups, potentially applicable to the synthesis of 3-(4-methoxy-2-methylphenyl)-5-phenyl derivatives.

One-Pot Multi-Step Synthesis

- One-pot procedures combining azide-alkyne cycloaddition (CuAAC) and subsequent methylation have been reported for related triazole systems, though mostly for 1,2,3-triazoles.

- Adaptation of such methods for 1,2,4-triazoles may involve initial formation of substituted hydrazones followed by cyclization and functional group modifications.

Experimental Data and Reaction Conditions

Research Findings and Notes

- The introduction of the 4-methoxy-2-methylphenyl substituent enhances the pharmacological profile of the triazole, as seen in related compounds with antibacterial and antifungal activities.

- Synthetic methods emphasize mild conditions to preserve sensitive functional groups such as methoxy and methyl substituents.

- In silico studies on related 1,2,4-triazole derivatives with similar substituents indicate favorable pharmacokinetic and toxicity profiles, supporting the synthetic focus on these substituents.

- Purification typically involves silica gel chromatography using ethyl acetate/hexane mixtures or recrystallization from suitable solvents.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide Cyclization | Hydrazine hydrate, substituted benzoyl derivatives, phenyl isothiocyanate | Reflux in ethanol, acidic/basic catalysis | Well-established, high selectivity | Multi-step, moderate yields |

| Oxidative Coupling | Methylarene, 1H-1,2,4-triazole, n-Bu4NI, TBHP | Reflux at 85°C, aqueous medium | One-step, mild conditions | Requires careful control, limited substrate scope |

| One-Pot CuAAC (adapted) | Phenylacetylene, methyl azide, methyl iodide | Room temperature to reflux, copper catalysis | Efficient for 1,2,3-triazoles, potential adaptation | Not directly reported for 1,2,4-triazoles |

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The compound can undergo substitution reactions where one of the substituents on the triazole ring is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl:

This compound is a 1,2,4-triazole derivative . The patent discusses 3-aryl-1,2,4-triazole derivatives and their use as preventative, regulatory, and therapeutic agents, particularly due to their inhibitory effect on Pyruvate Dehydrogenase Kinase (PDK) enzymes .

Potential Applications:

- Diabetes and Diabetic Complications: These derivatives can be used in pharmaceutical compositions for preventing or treating diabetes mellitus and its complications . This includes both type 1 and type 2 diabetes, adult-type latent autoimmune diabetes (LADA), pathological obesity, impaired glucose tolerance (IGT), and fasting glucose disorder (IFG) .

- Microvascular and Macrovascular Complications: The compound may help prevent or treat diabetic microvascular complications like retinopathy, neuropathy, and nephropathy, as well as macrovascular complications such as cardiovascular disease, cerebrovascular disease, and peripheral vascular disease .

- Related Conditions: It may also be useful against vascular calcification and atherosclerosis .

Mechanism of Action:

- The 3-aryl-1,2,4-triazole derivative exhibits an inhibitory effect on Pyruvate dehydrogenase Kinase (PDK) enzyme .

- Inhibiting PDK increases the activity of pyruvate dehydrogenase complex (PDC), which is important for glycemic control . Increased PDC activity leads to the production of NADH and acetyl-CoA through the oxidative decarboxylation of pyruvic acid . Acetyl-CoA then enters the Krebs cycle and is used for fatty acid and cholesterol synthesis .

- Decreasing PDC activity preserves glucose precursors, which might increase lifespan .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Screening : While the target compound’s structure suggests moderate bioactivity, empirical data on its antifungal, antiviral, or pesticidal properties are absent in the evidence. Comparative studies with derivatives from Table 1 are needed.

- Toxicity Profile : The absence of halogens or sulfur may reduce toxicity, making it a candidate for pharmaceutical applications, but this requires validation.

- Structure-Activity Relationship (SAR) : Systematic modification of the 4-methoxy-2-methylphenyl group (e.g., introducing halogens or thioethers) could optimize bioactivity.

Biological Activity

1H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl- (chemical formula: C16H15N3O) is a notable member of this class, exhibiting potential therapeutic applications. This article aims to explore the biological activity of this compound based on recent research findings.

Structural Characteristics

The structure of the compound is characterized by a triazole ring substituted with a methoxy group and a phenyl moiety. This unique configuration contributes to its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1H-1,2,4-Triazole have shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values reported around 5.04 µM.

- HCT116 (colon cancer) : IC50 values as low as 0.43 µM, indicating strong potency compared to standard treatments .

These compounds induce apoptosis and inhibit cell migration by altering the expression of proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that they exhibit activity against both gram-positive and gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

This broad-spectrum activity suggests potential applications in treating bacterial infections .

Enzyme Inhibition

The triazole moiety is recognized for its ability to inhibit various enzymes critical in disease processes. Notable enzymes affected include:

- Aromatase

- Cholinesterase

- Carbonic anhydrase

These interactions are facilitated by the ability of the triazole ring to form hydrogen bonds with enzyme active sites .

The synthesis of 1H-1,2,4-Triazole derivatives typically involves reactions between substituted phenyls and triazole precursors under specific conditions. For example, mechanochemical methods have been employed to enhance yield and reduce environmental impact .

The mechanism of action for the anticancer effects involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of triazole derivatives on HCT116 cell lines, it was found that treatment with these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study demonstrated an enhanced effect compared to traditional chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazoles against clinical isolates of bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative therapeutic agents in infectious diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes and characterization methods for synthesizing 3-(4-methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole?

The synthesis typically involves cyclization reactions of hydrazine derivatives with substituted aldehydes or ketones. For example, refluxing intermediates like substituted benzaldehyde with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) is common . Key intermediates are purified via column chromatography, and final compounds are characterized using infrared (IR) spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., aromatic proton integration and coupling patterns) . Elemental analysis (±0.4% agreement with theoretical values) ensures purity .

Q. What analytical techniques are essential for validating the purity and structure of triazole derivatives?

Critical techniques include:

- Elemental analysis to verify stoichiometry .

- IR spectroscopy for functional group identification (e.g., triazole ring vibrations) .

- ¹H/¹³C NMR to confirm substitution patterns and aromaticity .

- Melting point determination as a preliminary purity check .

Cross-validation using multiple methods minimizes mischaracterization risks.

Q. How are reaction conditions optimized for triazole synthesis?

Optimization involves varying solvents (e.g., ethanol, dioxane), catalysts (e.g., POCl₃ for cyclization), and reaction times . For example, refluxing at 120°C for 25 hours under acidic conditions improves yields in COX-2 inhibitor synthesis . Systematic screening using fractional factorial designs can identify critical parameters (e.g., solvent polarity, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during triazole derivative characterization?

Discrepancies in NMR or IR data may arise from tautomerism or impurities. Strategies include:

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, aiding assignment .

- Multi-technique cross-check : Combine X-ray crystallography (e.g., SHELX-refined structures) with spectral data to resolve ambiguities .

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What strategies improve reaction yields in triazole synthesis under varying catalytic conditions?

- Catalyst screening : Transition metals (e.g., Cu(I) for click chemistry) or Lewis acids (e.g., BF₃·Et₂O) can enhance cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while microwave-assisted synthesis reduces reaction times .

- Scale-up protocols : Gradual solvent evaporation under reduced pressure minimizes byproduct formation .

Q. How can computational methods enhance the study of triazole reactivity and bioactivity?

- Molecular docking : Predict binding modes with target proteins (e.g., COX-2) using software like AutoDock, guided by crystallographic data .

- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends or solvatochromic behavior .

- MD simulations : Assess stability of triazole-protein complexes over nanosecond timescales .

Q. What pharmacological screening approaches are recommended for triazole-based compounds?

- In vitro assays : Enzyme inhibition (e.g., COX-2 IC₅₀ determination via fluorometric assays) .

- Cytotoxicity profiling : Use cell lines (e.g., HEK-293) to establish selectivity indices .

- In silico ADMET prediction : Tools like SwissADME evaluate drug-likeness (e.g., LogP, bioavailability) .

Methodological Notes

- Crystallography : SHELX software (for structure refinement) and ORTEP-III (for graphical representation) are standard for resolving complex triazole structures .

- Data contradiction : Always reconcile spectral outliers with complementary techniques (e.g., X-ray vs. NMR) and consider tautomeric equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.